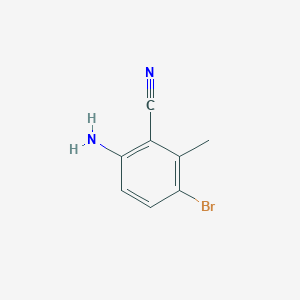6-Amino-3-bromo-2-methylbenzonitrile
CAS No.:
Cat. No.: VC13565108
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7BrN2 |
|---|---|
| Molecular Weight | 211.06 g/mol |
| IUPAC Name | 6-amino-3-bromo-2-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H7BrN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3 |
| Standard InChI Key | NFJSIWUQYGVKTE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1C#N)N)Br |
| Canonical SMILES | CC1=C(C=CC(=C1C#N)N)Br |
Introduction
6-Amino-3-bromo-2-methylbenzonitrile is a chemical compound that has garnered attention in various chemical synthesis processes, particularly in the preparation of quinazolines and other heterocyclic compounds. This compound is characterized by its molecular structure, which includes an amino group, a bromine atom, a methyl group, and a nitrile group attached to a benzene ring.
Synthesis Methods
6-Amino-3-bromo-2-methylbenzonitrile can be synthesized through various methods involving the modification of benzonitrile derivatives. For example, it can be prepared by reacting appropriate starting materials under specific conditions to introduce the necessary functional groups.
Applications in Quinazoline Synthesis
This compound is particularly useful in the synthesis of quinazolines, which are important in pharmaceutical chemistry due to their potential biological activities. Quinazolines can act as antifolate drugs, possessing antimalarial and anti-tumor properties .
Chemical Reactions Involving 6-Amino-3-bromo-2-methylbenzonitrile
One notable reaction involving this compound is its conversion into quinazolines. For instance, it can react with chloroformamidine hydrochloride to form quinazolinediamines under specific conditions .
Example Reaction
A mixture of 0.23 g (1.09 mmol) of 6-amino-3-bromo-2-methylbenzonitrile, 0.25 g (2.19 mmol) of chloroformamidine hydrochloride, and 0.4 g of dimethylsulfone is heated at 175°C. The resulting product is 6-bromo-5-methyl-2,4-quinazolinediamine .
Spectroscopic Analysis
The product from such reactions can be analyzed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Exhibits principal absorption peaks at specific wavenumbers, such as 3437 and 1666 cm^-1 for the quinazolinediamine derivative .
-
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy: Shows peaks corresponding to the protons in the molecule, such as a singlet at 2.81 ppm for the methyl group and broad singlets or doublets for the aromatic protons .
Biological and Chemical Significance
While 6-amino-3-bromo-2-methylbenzonitrile itself may not have direct biological applications, its derivatives and related compounds can exhibit significant biological activities. For example, quinazolines synthesized from such intermediates can act as antifolates, which are crucial in cancer treatment and antimalarial therapies .
Data Table: Spectroscopic Data for 6-Bromo-5-methyl-2,4-quinazolinediamine
| Spectroscopic Method | Data |
|---|---|
| Infrared (IR) | Peaks at 3437 and 1666 cm^-1 |
| Proton NMR (1H NMR) | Peaks at 2.81 (singlet, 3H), 6.15 (broad singlet, 2H), 6.96 (doublet, 1H), and 7.58 (doublet, 1H) ppm |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume